To-Pro-1(2+)
Description
TO-PRO-1(2+) is a monomethine cyanine dye with a quinolinium core and a positively charged trimethylammonium propyl side chain, enabling strong electrostatic interactions with nucleic acids. It exhibits weak fluorescence in solution but undergoes significant fluorescence enhancement (quantum yield Φ = 0.25) upon intercalation into double-stranded DNA or binding to RNA . Its spectral properties include an excitation maximum at 515 nm and emission at 531 nm, with a high extinction coefficient (ε = 62,800 cm⁻¹M⁻¹) . As a cell-impermeant dye, TO-PRO-1 is widely used for nuclear staining in fixed and permeabilized cells, as well as in high-throughput screening (HTS) assays to study RNA-small molecule interactions due to its low variability in fluorescence in the presence of small molecules .
Properties
Molecular Formula |
C24H29N3S+2 |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium |
InChI |
InChI=1S/C24H29N3S/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21/h5-8,10-14,16,18H,9,15,17H2,1-4H3/q+2 |
InChI Key |
BCTNMRNAMOIDHS-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluorescent Nucleic Acid Dyes
TO-PRO-1 is compared with structurally or functionally similar dyes in RNA-binding assays, fluorescence sensitivity, and interference profiles:
Key Findings :
- Ethidium Bromide : While cheaper, its higher EC₅₀ (1,400 nM) and susceptibility to small-molecule interference limit its utility in HTS .
- SYBR Green II : Exhibits superior sensitivity but lacks saturable RNA binding, complicating quantitative analysis .
- X2S: Fluorescence decreases upon RNA binding, reducing signal-to-noise ratios in displacement assays .
- TO-PRO-3 : Used in parallel with TO-PRO-1 for fluorescence indicator displacement (FID) assays. Unlike TO-PRO-1, TO-PRO-3 detects BrdUrd-labeled DNA efficiently, making it suitable for cell cycle studies .
Small Molecule Ligands Identified via TO-PRO-1 Displacement
TO-PRO-1-based HTS identified RNA-binding ligands with diverse chemotypes:
Key Findings :
- Selectivity : Most hits (e.g., HL and DL compounds) mimic TO-PRO-1’s intercalative mode, leading to promiscuous RNA binding .
- Aggregation : Only two compounds showed aggregation in detergent-supplemented assays, confirming TO-PRO-1’s reliability in HTS .
Comparison with Light-Up Probes
The compound AS 602801 exhibited strong light-up fluorescence upon RNA binding (Φbound = 0.054 vs. Φfree = 0.00063), interfering with TO-PRO-1’s detection due to spectral overlap. This highlights TO-PRO-1’s limitation in assays requiring concurrent use of light-up probes .
Cell Permeabilization Studies
In membrane permeability assays, TO-PRO-1 was compared with YO-PRO-1 and propidium iodide (Pr):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
